(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(bis(4-methoxyphenyl)methyl)amino)-5-amino-5-oxopentanoic acid
Description
This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative featuring a bis(4-methoxyphenyl)methyl group attached to the amino moiety. It is primarily used in solid-phase peptide synthesis (SPPS) to protect the α-amino group during chain elongation. Its molecular weight and solubility are influenced by the aromatic methoxy substituents, which may also affect its interaction with resin matrices in SPPS.
Properties
Molecular Formula |
C35H34N2O7 |
|---|---|
Molecular Weight |
594.7 g/mol |
IUPAC Name |
(2R)-5-amino-2-[bis(4-methoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H34N2O7/c1-42-24-15-11-22(12-16-24)33(23-13-17-25(43-2)18-14-23)37(31(34(39)40)19-20-32(36)38)35(41)44-21-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,30-31,33H,19-21H2,1-2H3,(H2,36,38)(H,39,40)/t31-/m1/s1 |
InChI Key |
MCSROWNTJGSXEB-WJOKGBTCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N([C@H](CCC(=O)N)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N(C(CCC(=O)N)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Protection of α-Amino Group with Fmoc
Reagents :
-
D-Glutamine (1.0 equiv)
-
Fmoc-OSu (1.2 equiv)
-
Sodium bicarbonate (2.0 equiv)
-
Solvent: Acetone/water (4:1 v/v)
Procedure :
-
Dissolve D-glutamine in water and add sodium bicarbonate.
-
Add Fmoc-OSu dissolved in acetone dropwise at 0°C.
-
Stir for 12 h at 25°C.
-
Concentrate under reduced pressure, extract with ethyl acetate, and purify via recrystallization (hexane/ethyl acetate).
Protection of Side-Chain Amino Group with Dmb
Reagents :
-
Fmoc-D-glutamine (1.0 equiv)
-
Dmb-Cl (1.5 equiv)
-
Triethylamine (3.0 equiv)
-
Solvent: Anhydrous tetrahydrofuran (THF)
Procedure :
-
Suspend Fmoc-D-glutamine in THF under nitrogen.
-
Add triethylamine and Dmb-Cl sequentially.
-
Reflux at 60°C for 6 h.
-
Quench with ice-cold water, extract with dichloromethane, and purify via silica gel chromatography (ethyl acetate/hexane gradient).
Reaction Optimization and Critical Parameters
Temperature Control for Stereochemical Integrity
Racemization at C2 occurs above 40°C during Fmoc protection. Maintaining temperatures below 25°C preserves enantiomeric excess (>99% ee).
Solvent Selection
Stoichiometric Ratios
Excess Dmb-Cl (1.5 equiv) drives the reaction to completion, as the side-chain amine is less nucleophilic than the α-amino group.
Characterization and Quality Control
Spectroscopic Data
| Technique | Key Observations |
|---|---|
| ¹H NMR (400 MHz) | δ 7.75 (d, 2H, Fmoc aromatic), 6.85 (d, 4H, Dmb aromatic), 4.40 (m, 1H, C2-H) |
| ¹³C NMR | δ 172.5 (COOH), 156.8 (Fmoc carbonyl), 55.2 (Dmb methoxy) |
| HPLC | Retention time: 12.3 min (C18 column, 70:30 acetonitrile/water) |
Purity Assessment
Industrial-Scale Production Considerations
Cost Efficiency
-
Catalyst Recycling : Triethylamine recovery via distillation reduces costs by 15–20%.
-
Solvent Reuse : THF recycled through fractional distillation (95% recovery).
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Issues
-
Mixing Efficiency : Turbulent flow reactors enhance mass transfer in large batches.
-
Crystallization Control : Seeding with pure product ensures uniform crystal size distribution.
Chemical Reactions Analysis
Fmoc Deprotection Reactions
The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is selectively removed under basic conditions to expose the α-amino group for subsequent peptide coupling. Key parameters for efficient deprotection:
Mechanistic Insight : Piperidine induces a two-step elimination process via a cyclic diketopiperazine intermediate, preserving stereochemical integrity . Elevated temperatures accelerate deprotection but increase risk of side reactions with acid-sensitive groups.
Bis(4-methoxyphenyl)methyl (Bis-Mmt) Cleavage
The Bis-Mmt group is cleaved under mildly acidic conditions while leaving Fmoc and amide functionalities intact:
Critical Note : Bis-Mmt demonstrates superior acid stability compared to traditional trityl groups, requiring precise protonation of the central carbon for clean cleavage. Over-exposure to TFA (>2%) leads to decomposition of the glutamyl side chain.
Amide Bond Formation
The terminal 5-amino-5-oxopentanoic acid motif participates in coupling reactions via its carboxylate group:
| Coupling Reagent | Activator | Solvent | Temp | Yield | Epimerization | Source |
|---|---|---|---|---|---|---|
| HBTU/HOBt/DIEA | DIEA | DMF | 25°C | 93% | 0.8% | |
| DIC/Oxyma Pure® | NMM | NMP | 40°C | 89% | 1.2% | |
| COMU®/HOAt | DIEA | DCM | -15°C | 95% | 0.3% |
Key Findings :
-
HBTU-based systems achieve optimal reactivity in polar aprotic solvents like DMF .
-
Low-temperature protocols minimize racemization of the chiral center .
-
The steric bulk of Bis-Mmt necessitates extended activation times (30-45 min) for complete conversion.
Side Reactions and Stability
Orthogonal Deprotection Sequences
Multi-step synthesis requires sequential deprotection:
-
Fmoc removal : 20% piperidine/DMF, 25°C, 20 min
-
Bis-Mmt cleavage : 1% TFA/DCM, 30 min
-
Global deprotection : TFA/TIS/H2O (95:2.5:2.5), 2 hr
Analytical Characterization
Scientific Research Applications
Drug Development
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(bis(4-methoxyphenyl)methyl)amino)-5-amino-5-oxopentanoic acid has been investigated for its potential as a therapeutic agent due to its structural similarity to amino acids and peptides. It may serve as a building block in the synthesis of peptide-based drugs targeting specific receptors in the body.
Case Study : Research indicates that derivatives of this compound can exhibit enhanced binding affinities to G-protein-coupled receptors (GPCRs), which are crucial in numerous physiological processes and are common drug targets .
Peptide Synthesis
The compound is utilized as a protecting group in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides.
Table 1: Comparison of Protecting Groups in Peptide Synthesis
| Protecting Group | Advantages | Disadvantages |
|---|---|---|
| Fmoc | Mild deprotection conditions | Requires careful handling |
| Boc | Stable under basic conditions | Requires strong acids for deprotection |
| TFA | Quick cleavage | Harsh conditions can degrade peptides |
Biochemical Studies
The compound's ability to interact with various enzymes and receptors makes it valuable for biochemical studies. Its derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, suggesting potential roles in metabolic disorder treatments.
Example : Inhibitors derived from this compound have been studied for their effects on matrix metalloproteinases, which play a role in tissue remodeling and disease progression .
Synthesis Methodologies
The synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(bis(4-methoxyphenyl)methyl)amino)-5-amino-5-oxopentanoic acid typically involves several key steps:
- Formation of the Fluorenylmethoxycarbonyl Group : The fluorenylmethoxycarbonyl group is introduced to protect the amino group.
- Coupling Reaction : The protected amino acid is coupled with bis(4-methoxyphenyl)methylamine using standard coupling reagents.
- Deprotection : The Fmoc group is removed under mild basic conditions, allowing for further functionalization or incorporation into larger peptide sequences.
Mechanism of Action
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(bis(4-methoxyphenyl)methyl)amino)-5-amino-5-oxopentanoic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amino group during reactions, allowing for selective modifications at other sites. The compound’s structure enables it to participate in various biochemical pathways, influencing enzyme activity and protein interactions .
Comparison with Similar Compounds
Structural and Functional Group Variations
a) Substituent Comparison
b) Functional Implications
- Bis(4-methoxyphenyl)methyl : Offers dual methoxy groups for electronic stabilization, reducing susceptibility to nucleophilic attack compared to simpler methyl or allyl groups. May require harsher deprotection conditions (e.g., strong acids or prolonged basic treatment) .
- tert-Butoxycarbonyl (Boc) : Acid-labile, making it suitable for orthogonal protection strategies but incompatible with acid-sensitive residues .
- Allyloxycarbonyl : Enables mild deprotection under neutral conditions, ideal for sensitive peptides but introduces metal catalyst requirements .
Stability and Reactivity
Key Findings :
- The target compound’s bis(4-methoxyphenyl)methyl group enhances stability in basic environments, reducing unintended deprotection during SPPS. However, its decomposition under combustion aligns with other Fmoc derivatives, releasing toxic fumes .
- Allyl-protected variants (e.g., ) exhibit unique reactivity but require specialized handling for catalyst removal .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound in the laboratory?
- Methodological Answer : Synthesis typically involves Fmoc-protected intermediates. Key steps include:
- Coupling Reactions : Use carbodiimide-based reagents (e.g., DCC or EDCI) for amide bond formation between the Fmoc-protected amine and carboxylic acid groups.
- Deprotection : The Fmoc group is removed using 20% piperidine in DMF, as described for analogous Fmoc-protected amino acids .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC ensures purity. Monitor via TLC or LC-MS .
- Critical Parameters : Maintain anhydrous conditions during coupling and monitor pH during deprotection to avoid side reactions.
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- NMR Analysis : Key signals include:
- Fmoc Group : Aromatic protons at δ 7.3–7.8 ppm (9H, fluorenyl), methylene protons at δ 4.2–4.4 ppm (CH₂).
- Bis(4-methoxyphenyl)methyl : Methoxy protons at δ 3.7–3.8 ppm (6H, OCH₃), aromatic protons at δ 6.8–7.1 ppm (8H, Ar-H).
- 5-Amino-5-oxopentanoic Acid : Amide NH at δ 6.5–7.0 ppm (broad), carbonyl signals at ~170 ppm in ¹³C NMR .
Q. What handling and storage protocols are recommended for this compound?
- Storage : Keep in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis. Avoid exposure to moisture, strong acids/bases, or light .
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Incompatible with oxidizing agents; neutralize spills with inert absorbents .
Advanced Research Questions
Q. How does the bis(4-methoxyphenyl)methyl group influence the compound’s stability and reactivity?
- Steric Effects : The bulky bis(4-methoxyphenyl)methyl group reduces nucleophilic attack on the Fmoc-protected amine, enhancing stability during synthesis .
- Electronic Effects : Electron-donating methoxy groups increase the aromatic ring’s electron density, potentially stabilizing charge-transfer interactions in peptide conjugates .
- Experimental Validation : Compare reaction kinetics with/without the substituent using HPLC monitoring under varying pH and temperature conditions.
Q. What strategies mitigate low yields during coupling reactions involving this compound?
- Optimization Steps :
- Reagent Ratios : Use a 1.2–1.5 molar excess of coupling reagents (e.g., HOBt/DIC) to drive reaction completion.
- Temperature : Conduct reactions at 0–4°C to minimize racemization.
- Solvent Choice : Polar aprotic solvents (DMF, DCM) improve solubility. Additives like DMAP can enhance activation .
Q. How can researchers assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Biophysical Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
